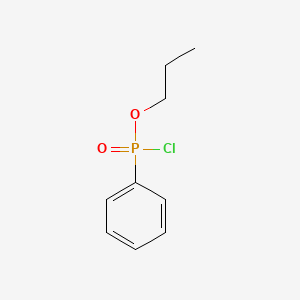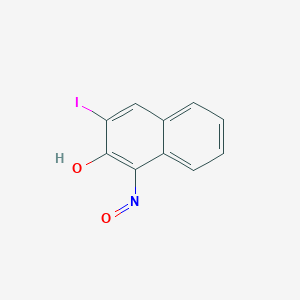
3-Iodo-1-nitrosonaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-nitrosonaphthalen-2-ol is an organic compound that belongs to the class of nitrosonaphthols. This compound is characterized by the presence of an iodine atom, a nitroso group, and a hydroxyl group attached to a naphthalene ring. It is known for its applications in organic synthesis, analytical chemistry, and potential biological activities.
Vorbereitungsmethoden
3-Iodo-1-nitrosonaphthalen-2-ol can be synthesized through the copper(II)-mediated iodination of 1-nitroso-2-naphthol. The reaction involves the use of copper(II) acetate monohydrate (Cu(OAc)2·H2O) and iodine (I2) in a specific molar ratio of 1:2:8 (Cu(II)/1-nitroso-2-naphthol/I2). The optimized reaction conditions provide a high yield of 94% as determined by NMR spectroscopy .
Analyse Chemischer Reaktionen
3-Iodo-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitroso group can be oxidized or reduced to form different derivatives.
Complex Formation: The compound can form complexes with metal ions, such as copper(II), leading to the formation of various coordination compounds
Common reagents used in these reactions include iodine, copper(II) acetate, and various solvents like chloroform and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-nitrosonaphthalen-2-ol has several scientific research applications:
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules.
Analytical Chemistry: It is used for the determination of bioorganic species due to its ability to form colored complexes with metal ions.
Biological Activity: The compound exhibits potential biological activities, including carcinogenic properties, and can act as a source of iminoxyl and hydronitroxide radicals
Wirkmechanismus
The mechanism of action of 3-Iodo-1-nitrosonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom and nitroso group play crucial roles in its reactivity and ability to form complexes with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-1-nitrosonaphthalen-2-ol can be compared with other nitrosonaphthols, such as 1-nitroso-2-naphthol. While both compounds share a similar core structure, the presence of the iodine atom in this compound imparts unique reactivity and properties. This makes it distinct in terms of its applications and potential biological activities .
Similar Compounds
- 1-Nitroso-2-naphthol
- 2-Nitroso-1-naphthol
These compounds differ in the position of the nitroso group and the presence of additional substituents, which influence their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
36751-26-5 |
|---|---|
Molekularformel |
C10H6INO2 |
Molekulargewicht |
299.06 g/mol |
IUPAC-Name |
3-iodo-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C10H6INO2/c11-8-5-6-3-1-2-4-7(6)9(12-14)10(8)13/h1-5,13H |
InChI-Schlüssel |
MKUKFVUZOYUXMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


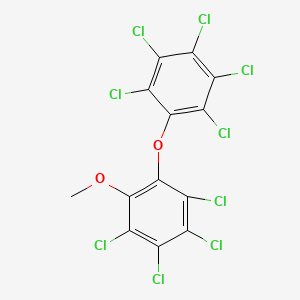
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)

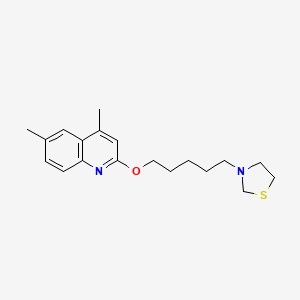


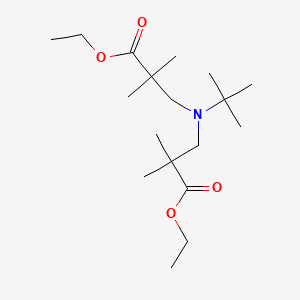

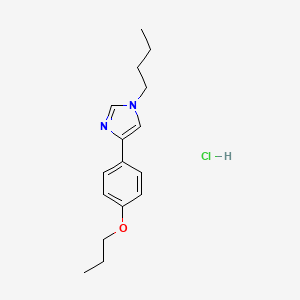
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
